Pyridazin-4-ylmethanamine
Overview
Description
Pyridazin-4-ylmethanamine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Potential Use in Treatment of Attentional and Cognitive Disorders
Pyridazin-4-ylmethanamine derivatives, such as CEP-26401 (irdabisant), have been identified as potent and selective histamine H3 receptor inverse agonists. These compounds show promise in the treatment of attentional and cognitive disorders due to their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. They demonstrate ideal pharmaceutical properties for CNS drugs, including water solubility, permeability, lipophilicity, and minimal metabolism in liver microsomes across species, making them candidates for preclinical development (Hudkins et al., 2011).
2. Anticancer, Antiangiogenic, and Antioxidant Properties
New derivatives of this compound have shown significant inhibitory effects on the viability of various human cancer cell lines. Some compounds exhibit activities close to standard drugs like methotrexate and demonstrate potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression. Additionally, these compounds have been evaluated for their antioxidant activities, with some showing superior activity compared to standard antioxidants like ascorbic acid (Kamble et al., 2015).
3. Synthesis and Evaluation for Anticancer Activity
Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives involving this compound has been carried out. These compounds have been screened for anticancer activity, with some showing good efficacy against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer (Kumar et al., 2013).
4. Broad Spectrum of Pharmacological Activities
This compound and its derivatives, like pyridazinones, have been explored for a wide range of pharmacological activities. Initially investigated for cardiovascular drugs and agrochemicals, they have been found to possess a broad spectrum of activities, impacting the pharmacodynamic profile of drugs (Dubey & Bhosle, 2015).
5. Inhibition of Corrosion of Mild Steel
This compound derivatives have been studied for their inhibitory effects on the electrochemical dissolution of mild steel in acidic environments. Their efficiency as mixed-type inhibitors indicates potential applications in corrosion protection, with the pyridazine ring actively involved in interactions at the steel/electrolyte interface (Mashuga et al., 2017).
Properties
IUPAC Name |
pyridazin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-3-5-1-2-7-8-4-5/h1-2,4H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQBQXBBDMPPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567298 | |
Record name | 1-(Pyridazin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519020-42-9 | |
Record name | 1-(Pyridazin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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